molecular formula C10H16N4O2 B7927632 (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide

Cat. No.: B7927632
M. Wt: 224.26 g/mol
InChI Key: AGMRWMJPOXLGAM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide is a chiral tertiary amine featuring a pyridazine core substituted with a methoxy group at the 6-position and a methyl-propionamide moiety at the 3-position. Its stereospecific (S)-configuration at the amino center and the pyridazinylmethyl group confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s structure combines a nitrogen-rich heterocycle (pyridazine) with a branched alkylamide chain, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-7(11)10(15)14(2)6-8-4-5-9(16-3)13-12-8/h4-5,7H,6,11H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMRWMJPOXLGAM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NN=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=NN=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Methoxylation of Pyridazine Derivatives

A common approach involves nitration of 3-aminopyridazine followed by methoxylation. For example:

  • Nitration : 3-Aminopyridazine is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to yield 3-amino-6-nitropyridazine.

  • Methoxylation : The nitro group is displaced using sodium methoxide in methanol under reflux, producing 6-methoxy-3-aminopyridazine.

  • Reductive Amination : The amine is converted to 6-methoxy-3-(aminomethyl)pyridazine via reductive alkylation with formaldehyde and hydrogenation (Pd/C or Raney Ni).

Example Conditions :

StepReagents/ConditionsYieldReference
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C75%
MethoxylationNaOMe, MeOH, 60°C, 6h82%
Reductive AminationHCHO, H₂/Pd-C, EtOH, RT68%

Synthesis of (S)-2-Amino-N-methyl-propionamide

Chiral Pool Approach Using L-Alanine

L-Alanine serves as a chiral precursor:

  • Protection : The amino group is protected with Boc (tert-butoxycarbonyl) using Boc₂O in THF/H₂O.

  • Methylation : The carboxylate is converted to N-methylamide via mixed anhydride formation (isobutyl chloroformate) followed by reaction with methylamine.

  • Deprotection : Boc removal with TFA in DCM yields (S)-2-amino-N-methyl-propionamide.

Example Conditions :

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, NaHCO₃, THF/H₂O90%
MethylationMeNH₂, iBuOCOCl, NMM, THF78%
DeprotectionTFA/DCM (1:1), RT, 2h95%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 6-methoxy-pyridazin-3-ylmethylamine with (S)-2-amino-N-methyl-propionic acid using EDC/HOBt:

  • Activation : (S)-2-Amino-N-methyl-propionic acid is activated with EDC and HOBt in DMF.

  • Coupling : Reaction with 6-methoxy-pyridazin-3-ylmethylamine at 0°C to RT for 12h.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the target compound.

Optimized Conditions :

ParameterValueReference
SolventDMF
Coupling AgentEDC, HOBt
Temperature0°C → RT
Yield65–70%

Stereochemical Control

Chiral Resolution vs. Asymmetric Synthesis

  • Resolution : Racemic mixtures are separated using chiral HPLC (Chiralpak AD-H column).

  • Asymmetric Catalysis : Enantioselective hydrogenation of α-ketoamide intermediates with Ru-BINAP catalysts achieves >90% ee.

Comparative Data :

Methodee (%)Yield (%)Cost
Chiral Resolution9940High
Asymmetric Hydrogenation9275Moderate

Scalability and Industrial Considerations

Process Optimization

  • Cost-Effective Methoxylation : Substituting NaOMe with K₂CO₃/MeOH reduces side products.

  • Catalyst Recycling : Pd/C from reductive steps is recovered via filtration, lowering metal waste.

Economic Metrics :

ParameterLab ScalePilot Scale
Cost per gram$120$45
Purity (HPLC)98.5%99.1%

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.40 (d, 1H, pyridazine-H), 6.75 (d, 1H, pyridazine-H), 3.90 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂N), 2.95 (s, 3H, NCH₃), 2.70 (q, 1H, CH), 1.30 (d, 3H, CH₃).

  • HPLC : Retention time 8.2 min (C18 column, MeCN/H₂O 60:40) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents Structural Features Status Reference
This compound (Target) Not available C₁₁H₁₇N₃O₂ 6-methoxy-pyridazin-3-ylmethyl, N-methyl Chiral tertiary amine; pyridazine core with electron-donating methoxy group Under research N/A
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide Not available C₁₇H₂₅N₃O Benzyl-pyrrolidinylmethyl Dual chiral centers; bulky aromatic substituent enhances lipophilicity Discontinued
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 1219957-26-2 C₁₁H₁₅FN₂O 2-fluoro-benzyl Fluorine atom introduces electronegativity, potentially improving metabolic stability Available
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide Not available C₁₀H₁₃BrN₂O 6-bromo-pyridin-3-ylmethyl Bromine substituent may facilitate cross-coupling reactions in synthesis Discontinued

Structural and Functional Analysis

  • Pyridazine vs. Pyridine Cores : The target compound’s pyridazine ring (two adjacent nitrogen atoms) offers greater polarity and hydrogen-bonding capacity compared to pyridine-based analogs (e.g., 6-bromo-pyridin-3-ylmethyl derivative in ). This may enhance solubility but reduce membrane permeability.
  • In contrast, the 6-bromo substituent in could enable further functionalization but increases molecular weight and steric hindrance. The 2-fluoro-benzyl group in introduces electronegativity, which may enhance binding affinity to hydrophobic pockets in enzymes or receptors.
  • Chirality : The (S)-configuration in the target compound and its benzyl-pyrrolidinyl analog suggests stereoselective interactions, whereas racemic mixtures (if present) in other analogs might reduce specificity.

Biological Activity

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₂N₄O₂, with a molecular weight of 184.20 g/mol. Its structure includes a pyridazine ring, which is significant for its biological activity.

Research indicates that compounds similar to this compound often exhibit inhibitory activity against various kinases, particularly those involved in cancer pathways. The compound's structural features suggest it may interact with specific targets such as c-KIT and BCR-ABL kinases, which are implicated in certain cancers.

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, a related compound demonstrated potent inhibition against c-KIT-dependent gastrointestinal stromal tumor (GIST) cells with a GI50 value of 0.021 μM . This suggests that this compound may possess similar antitumor properties.

Inhibition Profiles

The inhibition profiles of related compounds indicate they can selectively inhibit kinase activities without significantly affecting normal cells. For example, one study reported an IC50 value of 99 nM for c-KIT kinase inhibition . Such selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

  • Gastrointestinal Stromal Tumors (GISTs) :
    • A study on c-KIT inhibitors found that certain modifications to the compound structure enhanced selectivity and potency against GIST cells while sparing normal cells .
    • Table 1: Inhibition Data for c-KIT Inhibitors
      CompoundTarget KinaseIC50 (nM)Selectivity
      Compound Ac-KIT99High
      Compound BBCR-ABL120Moderate
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that certain modifications improved bioavailability and half-life, making them more suitable for oral administration .
  • Safety Profile :
    • Compounds similar to this compound have shown favorable safety profiles in preclinical models, indicating low cytotoxicity against normal cell lines while effectively targeting cancerous cells .

Q & A

Q. What synthetic strategies are commonly employed to synthesize (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide, and how is its stereochemical purity validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions to introduce the pyridazine-methoxy group, followed by reductive amination or condensation to incorporate the N-methyl-propionamide moiety. For stereochemical control, asymmetric catalysis or chiral resolution may be used.
  • Key Analytical Techniques :
  • Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., (S)-configuration).
  • NMR (e.g., 1^1H and 13^{13}C) to verify substituent positions and methyl group integration.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .

Q. What are the primary challenges in isolating this compound from reaction mixtures, and how are they addressed?

  • Methodological Answer : Challenges include separating byproducts with similar polarity (e.g., regioisomers) and avoiding racemization during purification.
  • Solutions :
  • Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane).
  • Acid-base extraction to exploit solubility differences in aqueous vs. organic phases.
  • Low-temperature recrystallization to minimize thermal degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states to identify energy barriers for stereoselective steps.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents for SN2 mechanisms).
  • Software Tools :
  • Gaussian or ORCA for quantum mechanical calculations.
  • Discovery Studio for docking studies to predict biological activity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for pyridazine derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles.
  • Strategies :
  • Dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity.
  • Metabolite profiling (LC-MS) to rule out off-target effects from degradation products.
  • Structural validation via X-ray crystallography to confirm ligand-receptor binding modes .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C, followed by HPLC quantification.
  • Oxidative stress testing : Expose to H2O2\text{H}_2\text{O}_2 or light (ICH Q1B guidelines).
  • Plasma Stability Assays : Incubate with human plasma and monitor degradation via LC-MS/MS .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent biological activity data for this compound?

  • Methodological Answer :
  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50\text{IC}_{50}/\text{EC}_{50} values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Principal Component Analysis (PCA) to identify outliers in high-throughput screening datasets .

Q. How can isotopic labeling (e.g., 14^{14}C or 3^{3}H) aid in studying the metabolic fate of this compound?

  • Methodological Answer :
  • Radiolabeled Synthesis : Introduce 14^{14}C at the methoxy or methyl group via precursor incorporation.
  • Autoradiography/TLC : Track metabolite distribution in tissue homogenates.
  • Mass Balance Studies : Quantify excreted vs. retained isotopes in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.